REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([N+:10]([O-:12])=[O:11])[C:5](=O)[NH:6][C:7]=1[CH3:8].P(Cl)(Cl)(Cl)(Cl)[Cl:14]>>[Cl:14][C:5]1[C:4]([N+:10]([O-:12])=[O:11])=[CH:3][C:2]([CH3:1])=[C:7]([CH3:8])[N:6]=1
|
Name
|
|
Quantity
|
841 mg
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C(NC1C)=O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
with stirring in an oil bath at 140° C. under nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled under ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
EXTRACTION
|
Details
|
extracted with twice with chloroform
|
Type
|
WASH
|
Details
|
washed once with water
|
Type
|
ADDITION
|
Details
|
To the extract was added a decolorzing charcoal
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extract was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
35 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=C(C=C1[N+](=O)[O-])C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 842 mg | |
YIELD: PERCENTYIELD | 90.2% | |
YIELD: CALCULATEDPERCENTYIELD | 90.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |